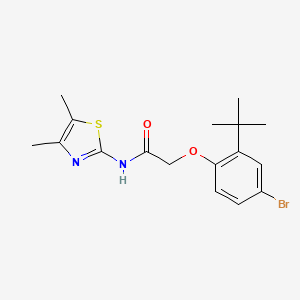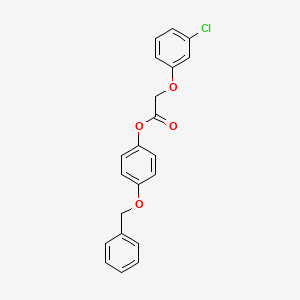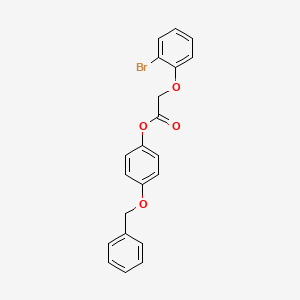![molecular formula C24H24O4 B3478474 4-methoxyphenyl [4-(1-methyl-1-phenylethyl)phenoxy]acetate](/img/structure/B3478474.png)
4-methoxyphenyl [4-(1-methyl-1-phenylethyl)phenoxy]acetate
Vue d'ensemble
Description
4-methoxyphenyl [4-(1-methyl-1-phenylethyl)phenoxy]acetate, also known as MPA, is a chemical compound that has been the subject of scientific research for its potential applications in various fields. MPA is a synthetic compound that is derived from phenylacetate and has been found to possess a wide range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 4-methoxyphenyl [4-(1-methyl-1-phenylethyl)phenoxy]acetate is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in the inflammatory response and in the growth of cancer cells. 4-methoxyphenyl [4-(1-methyl-1-phenylethyl)phenoxy]acetate has also been found to have an effect on the cell cycle, leading to cell death in cancer cells.
Biochemical and Physiological Effects:
4-methoxyphenyl [4-(1-methyl-1-phenylethyl)phenoxy]acetate has been found to have a wide range of biochemical and physiological effects. In vitro studies have shown that 4-methoxyphenyl [4-(1-methyl-1-phenylethyl)phenoxy]acetate has anti-inflammatory and anti-cancer properties. 4-methoxyphenyl [4-(1-methyl-1-phenylethyl)phenoxy]acetate has also been found to inhibit the growth of certain bacteria and fungi. In vivo studies have shown that 4-methoxyphenyl [4-(1-methyl-1-phenylethyl)phenoxy]acetate can reduce inflammation and pain in animal models of arthritis. 4-methoxyphenyl [4-(1-methyl-1-phenylethyl)phenoxy]acetate has also been found to inhibit the growth of tumors in animal models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-methoxyphenyl [4-(1-methyl-1-phenylethyl)phenoxy]acetate in lab experiments is its ability to selectively inhibit the activity of enzymes involved in inflammation and cancer growth. This makes 4-methoxyphenyl [4-(1-methyl-1-phenylethyl)phenoxy]acetate a potentially useful tool for studying these processes. However, one limitation of using 4-methoxyphenyl [4-(1-methyl-1-phenylethyl)phenoxy]acetate is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of 4-methoxyphenyl [4-(1-methyl-1-phenylethyl)phenoxy]acetate. One area of interest is the development of more efficient synthesis methods for 4-methoxyphenyl [4-(1-methyl-1-phenylethyl)phenoxy]acetate. Another area of interest is the study of 4-methoxyphenyl [4-(1-methyl-1-phenylethyl)phenoxy]acetate's potential use as a treatment for other diseases, such as Alzheimer's disease. Additionally, the development of more soluble forms of 4-methoxyphenyl [4-(1-methyl-1-phenylethyl)phenoxy]acetate could improve its potential as a therapeutic agent. Finally, the study of 4-methoxyphenyl [4-(1-methyl-1-phenylethyl)phenoxy]acetate's potential use as a monomer for the synthesis of polymers could lead to the development of new materials with unique properties.
Conclusion:
In conclusion, 4-methoxyphenyl [4-(1-methyl-1-phenylethyl)phenoxy]acetate, or 4-methoxyphenyl [4-(1-methyl-1-phenylethyl)phenoxy]acetate, is a synthetic compound that has been the subject of scientific research for its potential applications in various fields. 4-methoxyphenyl [4-(1-methyl-1-phenylethyl)phenoxy]acetate has been found to possess anti-inflammatory and anti-cancer properties, and has potential applications as a herbicide and monomer for the synthesis of polymers. While there are limitations to using 4-methoxyphenyl [4-(1-methyl-1-phenylethyl)phenoxy]acetate in lab experiments, there are several future directions for the study of this compound that could lead to new discoveries and applications.
Applications De Recherche Scientifique
4-methoxyphenyl [4-(1-methyl-1-phenylethyl)phenoxy]acetate has been the subject of scientific research due to its potential applications in various fields. In the field of medicine, 4-methoxyphenyl [4-(1-methyl-1-phenylethyl)phenoxy]acetate has been studied for its potential use as an anti-inflammatory agent and as a treatment for cancer. In the field of agriculture, 4-methoxyphenyl [4-(1-methyl-1-phenylethyl)phenoxy]acetate has been studied for its potential use as a herbicide. In the field of materials science, 4-methoxyphenyl [4-(1-methyl-1-phenylethyl)phenoxy]acetate has been studied for its potential use as a monomer for the synthesis of polymers.
Propriétés
IUPAC Name |
(4-methoxyphenyl) 2-[4-(2-phenylpropan-2-yl)phenoxy]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24O4/c1-24(2,18-7-5-4-6-8-18)19-9-11-21(12-10-19)27-17-23(25)28-22-15-13-20(26-3)14-16-22/h4-16H,17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUXOIKUBXUEWDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OCC(=O)OC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 4-[({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}thio)methyl]benzoate](/img/structure/B3478395.png)
![N-(4-methylphenyl)-2-[(2,3,6-trichlorobenzyl)thio]acetamide](/img/structure/B3478402.png)
![benzyl (4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetate](/img/structure/B3478403.png)
![ethyl 4-{[(6-ethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetyl]amino}benzoate](/img/structure/B3478409.png)
![5-(4-ethoxyphenyl)-3-(3-phenylpropyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3478414.png)
![N-(2,6-diethylphenyl)-2-[5-(4-ethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B3478427.png)
![methyl 4-({[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}methyl)benzoate](/img/structure/B3478435.png)
![dimethyl 2-{[(2,4-dimethylphenoxy)acetyl]amino}terephthalate](/img/structure/B3478449.png)
![isobutyl 4-{[(2,4-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B3478452.png)

![2-(2,3-dimethylphenoxy)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3478467.png)


![benzyl 4-{[(2-methoxyphenoxy)acetyl]oxy}benzoate](/img/structure/B3478502.png)